molecular formula C11H14O3 B14258723 1-(4-Methoxyphenoxy)but-3-en-2-ol CAS No. 189816-25-9

1-(4-Methoxyphenoxy)but-3-en-2-ol

Katalognummer: B14258723
CAS-Nummer: 189816-25-9
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: VNWKFVGLAOVEJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxyphenoxy)but-3-en-2-ol is a chemical compound with the molecular formula C11H14O3. It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a butenol chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenoxy)but-3-en-2-ol typically involves the reaction of 4-methoxyphenol with an appropriate butenol derivative under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methoxyphenoxy)but-3-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxyphenoxy)but-3-en-2-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenoxy)but-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-Methoxyphenoxy)but-3-en-2-ol is unique due to its specific combination of functional groups and the butenol chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

189816-25-9

Molekularformel

C11H14O3

Molekulargewicht

194.23 g/mol

IUPAC-Name

1-(4-methoxyphenoxy)but-3-en-2-ol

InChI

InChI=1S/C11H14O3/c1-3-9(12)8-14-11-6-4-10(13-2)5-7-11/h3-7,9,12H,1,8H2,2H3

InChI-Schlüssel

VNWKFVGLAOVEJP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)OCC(C=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.